molecular formula C42H51N13O7 B15156876 STING agonist 3;Tautomerism;diABZI STING agonist-3

STING agonist 3;Tautomerism;diABZI STING agonist-3

Cat. No.: B15156876
M. Wt: 849.9 g/mol
InChI Key: JGLMVXWAHNTPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

The compound diABZI (compound 3), a dimeric amidobenzimidazole, has emerged as a potent non-nucleotide-based agonist of the stimulator of interferon genes (STING) pathway, which plays a crucial role in the immune response against tumors and viral infections. This article focuses on the biological activity of diABZI, highlighting its mechanisms, efficacy in preclinical models, and potential clinical applications.

Overview of STING and diABZI

The STING pathway is activated by cyclic GMP-AMP (cGAMP), leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines. Unlike classical cyclic nucleotide-based STING agonists, diABZI maintains an open conformation while activating STING, which may enhance its bioavailability and therapeutic potential .

Key Characteristics of diABZI

Property Details
Chemical Formula C₄₂H₅₁N₁₃O₇P₂ - 3HCl
Molecular Weight 959.3 g/mol
Solubility 2 mg/ml in water
CAS Number 2138299-34-8
Mechanism of Action Activates STING, inducing IFN and cytokines

diABZI activates the STING pathway by competing with cGAMP for binding to STING, leading to downstream signaling that enhances adaptive immunity. The activation results in increased production of type I IFNs and other pro-inflammatory cytokines, which are critical for mobilizing tumor-specific CD8 T cells and enhancing anti-tumor immunity .

Case Studies and Research Findings

  • Tumor Regression in Colorectal Cancer Models
    • In preclinical studies, intravenous administration of diABZI demonstrated significant tumor regression in mouse models of colorectal cancer. The compound was shown to activate the adaptive immune response, as depletion of CD8+ T cells suppressed its anti-tumor activity .
  • Enhanced Cytotoxicity in T Cell Immunotherapy
    • Research indicated that diABZI enhances the efficacy of T cell receptor (TCR) therapy by activating both STING-mediated pathways and TCR signaling pathways, thereby improving cytotoxicity against cancer cells .
  • Induction of PANoptosis
    • A study reported that diABZI induces a unique form of cell death known as PANoptosis in lung tissue, characterized by activation of caspase pathways and increased levels of Gasdermin D and MLKL proteins. This suggests potential applications in treating infections characterized by severe inflammation .

Comparative Analysis with Other STING Agonists

The following table compares diABZI with other known STING agonists:

Agonist Type Administration Route Efficacy Notes
diABZINon-nucleotideIntravenousSignificant tumor regressionMaintains open conformation
2'3'-cGAMPNucleotideIntratumoralDurable regressions in tumor modelsHigh affinity for STING
DMXAANatural compoundIntratumoralVariable efficacy; challenges in trialsStructural model for further development

Properties

Molecular Formula

C42H51N13O7

Molecular Weight

849.9 g/mol

IUPAC Name

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)

InChI Key

JGLMVXWAHNTPRF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.